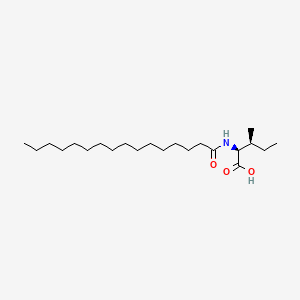

Palmitoyl isoleucine

Description

Properties

CAS No. |

54617-29-7 |

|---|---|

Molecular Formula |

C22H43NO3 |

Molecular Weight |

369.6 g/mol |

IUPAC Name |

(2S,3S)-2-(hexadecanoylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C22H43NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(24)23-21(22(25)26)19(3)5-2/h19,21H,4-18H2,1-3H3,(H,23,24)(H,25,26)/t19-,21-/m0/s1 |

InChI Key |

NGYZAEAXQQNUBZ-FPOVZHCZSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)CC)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)CC)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

54617-29-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Palmitoyl isoleucine; L-Isoleucine, N-(1-oxohexadecyl)-; Voluform; |

Origin of Product |

United States |

Foundational & Exploratory

Palmitoyl Isoleucine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Isoleucine is a lipoamino acid that has garnered significant attention in the cosmetic and dermatological fields for its purported anti-aging and skin-firming properties. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the action of this compound. It consolidates available quantitative data, outlines plausible experimental methodologies, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel skincare actives.

Introduction

This compound is a synthetic ingredient derived from the essential amino acid L-isoleucine and palmitic acid, a common fatty acid.[1][2] This modification enhances its lipophilicity, facilitating penetration into the skin's lipid barrier.[1][2] Its mechanism of action is multifaceted, impacting various layers of the skin to deliver benefits such as improved volume, firmness, and detoxification.[3] This guide will dissect the individual components of its activity, presenting the scientific evidence available to date.

Core Mechanisms of Action

The primary actions of this compound can be categorized into three main areas: enhancement of the dermal structure, preservation of adipocyte function, and cellular detoxification and protection.

Dermal Structure Enhancement

This compound has been shown to positively influence the components of the dermal-epidermal junction and the extracellular matrix (ECM), leading to improved skin firmness and elasticity.[3]

Fibroblasts, the primary cells in the dermis, are responsible for synthesizing and organizing the ECM. This compound has been reported to enhance the contractile forces of fibroblasts, a key function in maintaining skin tension and firmness.[3] This increased contractility contributes to a more organized and dense collagen network.[4]

This compound reportedly upregulates the gene expression of key ECM proteins. Notably, it has been shown to increase the expression of Collagen I, the most abundant collagen in the skin, and its chaperone protein, serpin-1H.[3] It is also suggested to support elastin synthesis, further contributing to skin elasticity.[5]

The degradation of the ECM by MMPs is a hallmark of skin aging. This compound is claimed to inhibit the activity of MMP-2, a key enzyme in the breakdown of collagen and elastin.[3] Concurrently, it is reported to promote the expression of Tissue Inhibitor of Metalloproteinases 2 (TIMP-2), an endogenous inhibitor of MMPs, thereby protecting the ECM from degradation.[3]

Adipocyte Function and Volume Restoration

This compound is described as having a "volufirming" effect, which is attributed to its action on adipocytes (fat cells) in the hypodermis.[3] It is suggested to maintain the health and functionality of adipocytes, preventing their deterioration into non-functional cells.[3] This helps to preserve the subcutaneous fat pads that contribute to facial volume and plumpness.

Cellular Detoxification and Antioxidant Effects

Beyond its structural effects, this compound is also reported to possess cellular protective properties.

The proteasome is a cellular complex responsible for degrading damaged or unnecessary proteins. This compound is claimed to stimulate proteasome activity, thereby enhancing the cell's natural detoxification processes and eliminating damaged proteins that can accumulate with age and stress.[3]

This compound is also described as having a potent antioxidant effect, protecting cellular components like DNA and membranes from damage by reactive oxygen species (ROS).[3][4]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from in vitro studies and a clinical trial on a formulation containing palmitoyl peptides.

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Effect | Quantitative Data | Source |

| Gene Expression | Collagen I | Upregulation | Up to +8% | [3] |

| Serpin-1H | Upregulation | Up to +26% | [3] | |

| Enzyme Activity | MMP-2 | Inhibition | Up to -77% | [3] |

| TIMP-2 | Promotion | Up to +55% | [3] | |

| Cellular Function | Fibroblast Contractile Forces | Enhancement | Up to +94% | [3] |

Note: The data in Table 1 is sourced from a manufacturer's technical information for the ingredient Voluform™ (this compound). The specific concentrations and detailed experimental conditions for these results are not publicly available.

Table 2: Clinical Efficacy of a Formulation Containing Palmitoyl Peptides

| Parameter | Timepoint | Improvement vs. Baseline | Source |

| Crow's Feet Wrinkles | 2 Weeks | -5.97% | [6][7] |

| 4 Weeks | -14.07% | [6][7][8] | |

| Skin Elasticity | 2 Weeks | +6.81% | [6][7] |

| 4 Weeks | +8.79% | [6][7][8] | |

| Dermal Density | 2 Weeks | +16.74% | [6][7] |

| 4 Weeks | +27.63% | [6][7] |

Note: The data in Table 2 is from a clinical study on a cosmetic formulation containing palmitoyl peptides, Silybum marianum seed oil, vitamin E, and other ingredients. The specific concentration of this compound in the formulation was not disclosed, and the observed effects cannot be solely attributed to this single ingredient.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not widely published. However, based on standard methodologies in dermatological research, the following protocols represent plausible approaches for evaluating its mechanism of action.

In Vitro Gene Expression Analysis

-

Objective: To quantify the effect of this compound on the expression of genes related to the extracellular matrix (e.g., COL1A1, SERPINH1, TIMP2) in human dermal fibroblasts.

-

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of target genes are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The fold change in gene expression in treated cells is calculated relative to the vehicle control.

-

Fibroblast Contraction Assay

-

Objective: To assess the effect of this compound on the contractile capacity of human dermal fibroblasts.

-

Methodology:

-

Collagen Gel Preparation: A solution of type I collagen is prepared and mixed with a suspension of human dermal fibroblasts.

-

Gel Polymerization: The fibroblast-collagen mixture is dispensed into wells of a culture plate and allowed to polymerize, forming a 3D gel.

-

Treatment: The gels are cultured in media containing different concentrations of this compound or a vehicle control.

-

Gel Release: The gels are gently detached from the sides of the wells to allow for contraction.

-

Image Analysis: The area of the collagen gels is measured at various time points using image analysis software.

-

Data Analysis: The percentage of gel contraction is calculated relative to the initial gel area.

-

MMP-2 Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of MMP-2.

-

Methodology:

-

Assay Principle: A fluorogenic MMP-2 substrate is used, which upon cleavage by the enzyme, releases a fluorescent signal.

-

Reaction Setup: Recombinant human MMP-2 is incubated with the fluorogenic substrate in the presence of varying concentrations of this compound or a known MMP inhibitor (positive control).

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The percentage of MMP-2 inhibition is calculated for each concentration of this compound. An IC50 value (the concentration required to inhibit 50% of the enzyme's activity) can be determined.

-

Adipocyte Differentiation and Lipid Accumulation Assay

-

Objective: To evaluate the effect of this compound on adipocyte differentiation and lipid storage.

-

Methodology:

-

Cell Culture: A preadipocyte cell line (e.g., 3T3-L1) is cultured to confluence.

-

Induction of Differentiation: Adipogenesis is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound.

-

Lipid Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.

-

Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the Oil Red O is extracted from the cells with isopropanol, and the absorbance is measured spectrophotometrically.

-

Data Analysis: The amount of lipid accumulation in treated cells is compared to that in control cells.

-

Proteasome Activity Assay

-

Objective: To measure the effect of this compound on the chymotrypsin-like activity of the proteasome.

-

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to release cellular components, including the proteasome.

-

Fluorogenic Substrate: A specific fluorogenic substrate for the chymotrypsin-like activity of the proteasome is added to the cell lysate.

-

Fluorescence Measurement: The cleavage of the substrate and the resulting fluorescence are monitored over time.

-

Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity and is compared between treated and untreated samples.

-

Antioxidant Capacity Assay (ORAC)

-

Objective: To determine the antioxidant capacity of this compound.

-

Methodology:

-

Assay Principle: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by a free radical generator.

-

Reaction Mixture: A fluorescent probe (e.g., fluorescein) is mixed with this compound at various concentrations.

-

Initiation of Reaction: A free radical generator (e.g., AAPH) is added to initiate the oxidative degradation of the fluorescent probe.

-

Fluorescence Monitoring: The fluorescence decay is monitored over time.

-

Data Analysis: The area under the fluorescence decay curve is calculated and compared to that of a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for this compound.

Figure 1: Overview of the multifaceted mechanism of action of this compound in the skin.

Figure 2: Signaling pathway for this compound's effect on ECM homeostasis.

Figure 3: Experimental workflow for a fibroblast contraction assay.

Discussion and Future Directions

The available evidence, primarily from manufacturer data and a limited number of clinical studies on multi-ingredient formulations, suggests that this compound is a promising active ingredient with a multifaceted mechanism of action targeting key aspects of skin aging. Its purported ability to enhance dermal structure, preserve subcutaneous volume, and provide cellular protection positions it as a comprehensive anti-aging agent.

However, a significant limitation in the current understanding of this compound is the lack of peer-reviewed, primary research studies. The quantitative data available is largely from technical datasheets, which often do not provide detailed experimental conditions, concentrations, or statistical analyses. Future research should focus on independent, controlled studies to validate these claims.

Key areas for future investigation include:

-

Dose-response studies: To determine the optimal concentrations of this compound for its various effects.

-

Head-to-head comparisons: To compare its efficacy with other well-established anti-aging ingredients.

-

In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways, including a definitive investigation of its interaction with PPARα.

-

Well-controlled clinical trials: To evaluate the efficacy of this compound as a standalone ingredient in reducing the signs of skin aging.

Conclusion

This compound presents a compelling profile as a skincare active with a scientifically plausible, multi-pronged mechanism of action against the signs of aging. While the current body of evidence is promising, further rigorous scientific investigation is required to fully substantiate its efficacy and to provide a more complete understanding of its molecular and cellular effects. This will be crucial for its continued development and application in evidence-based dermatological and cosmetic products.

References

- 1. ulprospector.com [ulprospector.com]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. Voluform™ | this compound | Skin Care Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound - Creative Biogene [microbialtec.com]

- 5. This compound used in skincare cosmetics - PEPTIDE APPLICATIONS [mobelbiochem.com]

- 6. Instrumental evaluation of anti-aging effects of cosmetic formulations containing palmitoyl peptides, Silybum marianum seed oil, vitamin E and other functional ingredients on aged human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Palmitoyl Isoleucine: A Technical Guide to its Biological Functions and Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Isoleucine is a lipoamino acid that has garnered significant attention in the cosmetic and dermatological fields for its purported anti-aging and skin-rejuvenating properties. This document provides a comprehensive technical overview of the biological functions and activities of this compound, with a focus on its effects on skin cells. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation. This guide summarizes the available quantitative data, outlines plausible experimental protocols for assessing its bioactivity, and visualizes its proposed signaling pathways.

Core Biological Functions

This compound is primarily recognized for its multi-faceted approach to skin rejuvenation, targeting key cellular and extracellular components to restore a youthful appearance. Its core biological functions can be categorized as follows:

-

Skin Firming and Anti-Wrinkle Effects: this compound enhances the dynamic interaction between fibroblasts and the extracellular matrix (ECM), leading to improved cell adhesion and anchoring.[1] This results in a visible firming of the skin and a reduction in the appearance of wrinkles.[1][2] It has been reported to fill both moderate and deep wrinkles within 4-6 weeks of treatment.[2]

-

Volume Restoration and Plumping: Scientific studies suggest that this compound helps maintain the health of adipocytes (fat cells) within the skin.[1][3] By stimulating their functionality and preventing their aging, it contributes to preserving the natural plumpness of the face, helping to fill hollows and restore youthful volume.[1][3] This has led to its description as a plumping agent and a natural alternative to lipo-filling.[2][4]

-

Detoxification and Antioxidant Activity: this compound is also credited with detoxifying and antioxidant properties.[1] It is believed to contribute to a healthier and more resilient skin environment by protecting cells from oxidative stress.[5]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound, primarily derived from technical datasheets from cosmetic ingredient suppliers.

Table 1: Effects on Extracellular Matrix Components

| Parameter | Effect | Reported Value | Source |

| Collagen-1 Gene Expression | Increase | Up to 8% | [6] |

| Serpin-1H Gene Expression | Increase | Up to 26% | [6] |

| MMP-2 (Matrix Metalloproteinase-2) Activity | Inhibition | Up to 77% | [6] |

| TIMP-2 (Tissue Inhibitor of Metalloproteinases-2) Production | Promotion | 55% | [6] |

Table 2: Effects on Fibroblast Contractile Forces

| Parameter | Effect | Reported Value | Source |

| Fibroblast Contractile Forces | Enhancement | Up to 94% | [6] |

Proposed Signaling Pathways

Fibroblast Activation and ECM Synthesis

This compound, as a lipoamino acid, is likely to interact with the cell membrane of fibroblasts, potentially through specific receptors or by altering membrane fluidity. This interaction is proposed to initiate a signaling cascade that leads to the upregulation of genes responsible for ECM protein synthesis.

Inhibition of ECM Degradation

In addition to promoting ECM synthesis, this compound is reported to inhibit its breakdown. This is likely achieved by downregulating the activity of matrix metalloproteinases (MMPs) and upregulating their natural inhibitors (TIMPs).

Experimental Protocols

The following are detailed, representative methodologies for key experiments that could be used to validate the reported biological activities of this compound. These are based on standard in vitro cell culture and molecular biology techniques.

In Vitro Assay for Collagen Synthesis in Human Dermal Fibroblasts

This protocol describes a method to quantify the effect of this compound on collagen production by human dermal fibroblasts.

References

- 1. nbinno.com [nbinno.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]

- 4. CM Studio+ | this compound | this compound [app.cmstudioplus.com]

- 5. This compound - Creative Biogene [microbialtec.com]

- 6. Voluform™ | this compound | Skin Care Ingredient | Cosmetic Ingredients Guide [ci.guide]

Cellular Targets of N-Palmitoyl-L-Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl-l-isoleucine is a lipoaminoacid, a molecule combining the fatty acid palmitic acid and the amino acid L-isoleucine. This structure confers amphiphilic properties, potentially facilitating its interaction with cellular membranes and transport into cells. In the cosmetic and dermatological fields, N-palmitoyl-l-isoleucine, under the trade name Voluform™, is marketed as an agent for skin plumping and firming, suggesting it has specific effects on the cellular components of the skin.[1] This technical guide aims to consolidate the available information on the cellular targets of N-palmitoyl-l-isoleucine, present potential mechanisms of action, and provide detailed hypothetical experimental protocols for further research.

Core Cellular Targets and Mechanisms

Based on available data, the primary cellular targets of N-palmitoyl-l-isoleucine appear to be fibroblasts and adipocytes within the skin's dermal and hypodermal layers. The proposed "volufirming technology" suggests a dual action: a "plumping" effect through the modulation of adipocytes and a "firming" effect by targeting fibroblasts to enhance the integrity of the extracellular matrix (ECM).[1]

Fibroblast Modulation and Extracellular Matrix Integrity

Fibroblasts are critical for maintaining the structural integrity of the skin through the synthesis and remodeling of the extracellular matrix (ECM), which is primarily composed of collagen and elastin fibers. A patent suggests that N-palmitoyl-l-isoleucine can regulate the genetic profile of senescent replicating fibroblasts, indicating a potential role in anti-aging treatments.[2]

Claimed Effects on Fibroblasts:

| Claimed Effect | Potential Molecular Target/Process | Source |

| Firms the skin | Stimulation of fibroblast contractile strength | [1] |

| Restores dynamic contractile strength of fibroblasts | Enhanced interaction between fibroblasts and collagen fibers | [3] |

| Increases gene expression of collagen-1 | Upregulation of COL1A1 gene transcription | Manufacturer's Claim |

| Supports proteins that maintain ECM health | Modulation of ECM protein synthesis and degradation | Manufacturer's Claim |

Proposed Signaling Pathway in Fibroblasts:

The diagram below illustrates a hypothetical signaling pathway for N-palmitoyl-l-isoleucine in fibroblasts, leading to enhanced ECM integrity. This pathway is based on the claimed effects and common mechanisms of action for cosmetic peptides and lipoaminoacids.

Adipocyte Modulation for Volume Enhancement

N-palmitoyl-l-isoleucine is purported to have a "plumping" effect by targeting adipocytes, the fat cells in the hypodermis.[1] This suggests an influence on adipocyte differentiation or lipid storage.

Claimed Effects on Adipocytes:

| Claimed Effect | Potential Molecular Target/Process | Source |

| Plumps the skin | Increased adipocyte volume | [1] |

| Fills wrinkles from within | Enhanced adipocyte function | [3] |

Proposed Mechanism in Adipocytes:

The following diagram outlines a potential mechanism for N-palmitoyl-l-isoleucine's action on adipocytes, leading to increased volume.

Potential Role in Proteasome Inhibition

A study has shown that certain amino acids, including isoleucine, can inhibit the chymotrypsin-like activity of the proteasome. The proteasome is a cellular complex responsible for degrading damaged or unnecessary proteins. By inhibiting proteasome activity, N-palmitoyl-l-isoleucine could potentially prevent the degradation of key structural proteins in the skin, contributing to a more youthful appearance.

Experimental Protocols

To validate the claimed effects of N-palmitoyl-l-isoleucine and elucidate its mechanisms of action, a series of in vitro experiments are necessary. The following are detailed, hypothetical protocols for key investigations.

Fibroblast Gene Expression Analysis

Objective: To determine the effect of N-palmitoyl-l-isoleucine on the expression of genes related to the extracellular matrix in human dermal fibroblasts.

Methodology:

-

Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed fibroblasts in 6-well plates and grow to 80% confluency. Starve the cells in serum-free DMEM for 24 hours. Treat the cells with varying concentrations of N-palmitoyl-l-isoleucine (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 and 48 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers for target genes such as COL1A1, ELN, MMP1, and TIMP1. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Workflow Diagram:

Adipocyte Differentiation Assay

Objective: To assess the impact of N-palmitoyl-l-isoleucine on the differentiation of preadipocytes into mature adipocytes.

Methodology:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Induction of Differentiation: At 2 days post-confluence, induce differentiation using a standard cocktail of 3-isobutyl-1-methylxanthine, dexamethasone, and insulin.

-

Treatment: Treat the cells with different concentrations of N-palmitoyl-l-isoleucine or vehicle control throughout the differentiation period (typically 8-10 days).

-

Oil Red O Staining: At the end of the differentiation period, fix the cells and stain with Oil Red O solution to visualize lipid droplets.

-

Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at 510 nm to quantify lipid accumulation.

Proteasome Activity Assay

Objective: To investigate whether N-palmitoyl-l-isoleucine inhibits proteasome activity in cell-free and cell-based assays.

Methodology:

-

Cell-Free Assay: Use a purified 20S proteasome preparation. Incubate the proteasome with a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) in the presence of varying concentrations of N-palmitoyl-l-isoleucine.

-

Cell-Based Assay: Treat cultured human dermal fibroblasts with N-palmitoyl-l-isoleucine for various time points. Lyse the cells and measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates.

-

Data Analysis: Measure the fluorescence intensity over time and calculate the rate of substrate cleavage. Compare the activity in treated samples to the vehicle control.

Conclusion and Future Directions

N-palmitoyl-l-isoleucine is a promising bioactive lipid with potential applications in dermatology and cosmetics. The available information suggests that its primary cellular targets are fibroblasts and adipocytes, leading to improved skin firmness and volume. The proposed mechanisms of action include the modulation of fibroblast gene expression to enhance extracellular matrix integrity and the promotion of adipocyte function. Furthermore, a potential role in proteasome inhibition warrants further investigation.

To fully elucidate the cellular and molecular mechanisms of N-palmitoyl-l-isoleucine, further rigorous scientific investigation is required. This should include:

-

Receptor Identification: Identifying and characterizing the specific cell surface or intracellular receptors that bind to N-palmitoyl-l-isoleucine.

-

Signaling Pathway Analysis: Detailed mapping of the downstream signaling cascades activated by N-palmitoyl-l-isoleucine in both fibroblasts and adipocytes.

-

Quantitative Proteomics: Comprehensive analysis of changes in the proteome of skin cells following treatment with N-palmitoyl-l-isoleucine to identify a broader range of target proteins.

-

In Vivo Studies: Well-controlled clinical trials to substantiate the in vitro findings and cosmetic claims.

A deeper understanding of the cellular targets and mechanisms of action of N-palmitoyl-l-isoleucine will not only provide a solid scientific foundation for its current applications but also open avenues for the development of new therapeutic strategies for a range of skin conditions.

References

- 1. ulprospector.com [ulprospector.com]

- 2. WO2010023390A1 - Use of an n-acyl amino acid selected from among n-palmitoyl alanine, n-palmitoyl glycine, and n-palmitoyl isoleucine as a regulating active agent of the genetic profile of senescent replicating fibroblasts of the human skin dermis - Google Patents [patents.google.com]

- 3. The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Palmitoyl Isoleucine on Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Isoleucine, a lipoamino acid derived from the essential amino acid L-isoleucine, has emerged as a promising ingredient in dermatology and cosmetic science for its multifaceted effects on skin cell biology. This technical guide provides an in-depth overview of the documented in vitro effects of this compound on various skin cells, including fibroblasts, adipocytes, and keratinocytes. It summarizes key quantitative data on its influence on extracellular matrix components, cellular contractility, and enzymatic activity. Detailed experimental protocols for assessing these effects are provided, alongside visualizations of the proposed signaling pathways and experimental workflows, to support further research and development in this area.

Introduction

This compound is a functional ingredient designed to address the signs of aging by acting on multiple layers of the skin.[1] It is known for its "volufirming" effect, which involves plumping the skin by supporting adipocyte function and firming the dermal structure by enhancing fibroblast activity.[1] This document collates the available in vitro data to provide a comprehensive technical resource for scientists and researchers.

Quantitative Effects on Skin Cell Functions

The in vitro efficacy of this compound has been quantified across several key parameters related to skin health and aging. The following tables summarize the reported effects on dermal fibroblasts and the extracellular matrix.

Table 1: Effects of this compound on Extracellular Matrix (ECM) Synthesis and Regulation

| Parameter | Effect | Cell Type | Source |

| Collagen-1 Gene Expression | Up to 8% increase | Human Dermal Fibroblasts | [2] |

| Serpin-1H (Collagen Chaperone) Gene Expression | Up to 26% increase | Human Dermal Fibroblasts | [2] |

| MMP-2 (Matrix Metalloproteinase-2) Activity | Up to 77% inhibition | Not specified | [2] |

| TIMP-2 (Tissue Inhibitor of Metalloproteinases-2) Expression | 55% increase | Not specified | [2] |

Table 2: Effects of this compound on Fibroblast Function and Cellular Processes

| Parameter | Effect | Cell Type | Source |

| Fibroblast Contractile Forces | Up to 94% increase | Human Dermal Fibroblasts | [2] |

| Proteasome Activity | Stimulation (qualitative) | Not specified | [2] |

| Antioxidant Effect | Protection against OH- hydroxyl radicals (qualitative) | Not specified | [2] |

| Adipocyte Health | Maintains functionality, prevents aging (qualitative) | Adipocytes | [1] |

Proposed Mechanisms of Action and Signaling Pathways

This compound exerts its effects through a multi-target mechanism. In the dermis, it stimulates fibroblasts to enhance the synthesis and organization of the extracellular matrix. It also protects the existing ECM by inhibiting key degrading enzymes (MMPs) and promoting their natural inhibitors (TIMPs). In the hypodermis, it helps maintain the volume and functionality of adipocytes.

Detailed Experimental Protocols

The following are detailed, exemplary protocols for assessing the in vitro effects of this compound on skin cells. These protocols are based on standard methodologies in cell biology and dermatology research.

Fibroblast Contractility Assay

This assay measures the ability of dermal fibroblasts to contract a collagen matrix, mimicking the tension-generating function of these cells in the skin.

-

Objective: To quantify the effect of this compound on the contractile force of human dermal fibroblasts.

-

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Type I Collagen solution (e.g., rat tail collagen)

-

Neutralization buffer (e.g., 10x PBS, 1N NaOH)

-

24-well culture plates

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Digital camera and image analysis software

-

-

Procedure:

-

Culture HDFs to 80-90% confluency.

-

Prepare a cell suspension by trypsinizing and resuspending the cells in serum-free medium at a concentration of 2 x 10^5 cells/mL.

-

On ice, mix the cell suspension with the collagen solution and neutralization buffer to achieve a final collagen concentration of 2 mg/mL.

-

Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, add 1 mL of culture medium containing various concentrations of this compound (and a vehicle control) to each well.

-

Gently detach the collagen gels from the sides of the wells using a sterile pipette tip to allow for contraction.

-

Incubate the plates at 37°C and capture images of the gels at regular intervals (e.g., 0, 24, 48 hours).

-

Measure the area of the gels using image analysis software. The percentage of contraction is calculated as: [(Initial Area - Final Area) / Initial Area] * 100.

-

Gene Expression Analysis by RT-qPCR

This method is used to quantify changes in the expression of specific genes, such as those for collagen (COL1A1) and its chaperone protein (SERPINH1), in response to treatment with this compound.

-

Objective: To measure the effect of this compound on the mRNA levels of target genes in HDFs.

-

Materials:

-

HDFs cultured in 6-well plates

-

This compound stock solution

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (e.g., COL1A1, SERPINH1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Procedure:

-

Seed HDFs in 6-well plates and grow to 80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 or 48 hours).

-

Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

-

MMP-2 and TIMP-2 Activity Assays

These assays measure the activity of matrix metalloproteinase-2 (MMP-2), a collagen-degrading enzyme, and the levels of its inhibitor, TIMP-2.

-

Objective: To determine the effect of this compound on the activity of MMP-2 and the production of TIMP-2 by skin cells.

-

Method 1: Gelatin Zymography for MMP-2 Activity

-

Procedure:

-

Culture HDFs or other skin cells and treat with this compound as described above.

-

Collect the conditioned media and concentrate it.

-

Run the concentrated media on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

After electrophoresis, incubate the gel in a developing buffer to allow for enzymatic activity.

-

Stain the gel with Coomassie Brilliant Blue. Areas of MMP-2 activity will appear as clear bands against a blue background, indicating gelatin degradation.

-

Quantify the band intensity using densitometry.

-

-

-

Method 2: ELISA for TIMP-2 Levels

-

Procedure:

-

Collect the conditioned media from this compound-treated cells.

-

Use a commercial TIMP-2 ELISA kit according to the manufacturer's instructions.[3][4][5][6][7]

-

Briefly, add standards and samples to a microplate pre-coated with an anti-TIMP-2 antibody.

-

Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution to develop the color, and then stop the reaction.

-

Measure the absorbance at 450 nm and calculate the concentration of TIMP-2 based on the standard curve.

-

-

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro testing of a compound like this compound on skin cells.

Conclusion

The available in vitro data strongly suggest that this compound is a potent modulator of skin cell function. Its ability to enhance fibroblast contractility, stimulate the expression of key extracellular matrix components like collagen, and regulate the balance of MMPs and TIMPs provides a solid scientific basis for its use in cosmetic and dermatological applications aimed at improving skin firmness and elasticity. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate these effects, paving the way for new innovations in skin science.

References

- 1. ulprospector.com [ulprospector.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Human TIMP2 ELISA Kit Elisa Kit KE00162 | Proteintech [ptglab.com]

- 5. Human TIMP2 ELISA Kit (EHTIMP2) - Invitrogen [thermofisher.com]

- 6. Mouse TIMP-2(Tissue Inhibitors of Metalloproteinase 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 7. bosterbio.com [bosterbio.com]

The Art of Modulation: A Technical Guide to the Structure-Activity Relationship of Palmitoyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl amino acids, a class of endogenous lipid signaling molecules, have garnered significant attention in recent years for their diverse pharmacological activities. These N-acylated amino acids, consisting of a 16-carbon saturated fatty acid (palmitic acid) linked to an amino acid via an amide bond, play crucial roles in regulating a variety of physiological processes, including inflammation, pain, and cellular signaling. Their structural simplicity and endogenous nature make them attractive starting points for the design of novel therapeutics.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of palmitoyl amino acids. We will delve into the key structural modifications that influence their biological activity, summarize quantitative data for easy comparison, provide detailed experimental protocols for assessing their effects, and visualize the intricate signaling pathways they modulate.

Core Concepts in the Structure-Activity Relationship of Palmitoyl Amino Acids

The biological activity of palmitoyl amino acids is intricately linked to two primary structural components: the palmitoyl acyl chain and the amino acid headgroup . Variations in these components can profoundly impact the molecule's affinity for its biological targets, its metabolic stability, and its overall pharmacological profile.

The Role of the Acyl Chain

The 16-carbon palmitoyl chain is a common feature, contributing to the lipophilicity of these molecules and facilitating their interaction with lipid membranes and the binding pockets of their target proteins. While this guide focuses on palmitoyl derivatives, it is important to note that the length and degree of unsaturation of the acyl chain are critical determinants of activity in the broader class of N-acyl amino acids.

The Influence of the Amino Acid Headgroup

The amino acid headgroup is the primary determinant of the molecule's specificity and functional effects. The size, charge, and polarity of the amino acid residue dictate the interactions with the binding sites of target proteins, leading to a wide range of biological activities.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the biological activities of various palmitoyl amino acids and their derivatives. This data is essential for understanding the SAR and for guiding the design of new, more potent and selective compounds.

| Compound | Target/Assay | Activity | Value | Reference |

| Palmitoyl Benzamides | ||||

| o-Palmitoylamino N-carboxymethylbenzamide (Glycine derivative) | Acetic acid-induced writhing (mice) | % Inhibition | 86.2% at 100 mg/kg | [1] |

| o-Palmitoylamino N-carboxyethylbenzamide (β-Alanine derivative) | Carrageenan-induced paw oedema (rat) | % Oedema Inhibition | 43.8% at 50 mg/kg | [1] |

| o-Palmitoylamino N-carboxypropylbenzamide (γ-Aminobutyric acid derivative) | Acetic acid-induced writhing (mice) | % Inhibition | 65.4% at 100 mg/kg | [1] |

| Palmitoylethanolamide (PEA) Analogues | ||||

| Palmitoylethanolamide (PEA) | FAAH Hydrolysis Inhibition | pIC50 | ~5 | [2] |

| Palmitoyl-isopropanolamide | FAAH Hydrolysis Inhibition | pIC50 | 4.89 (Mixed-type inhibition) | [2] |

| R-Palmitoyl-(2-methyl)ethanolamide | FAAH Hydrolysis Inhibition | pIC50 | 5.39 (Competitive inhibition) | [2] |

| N-Palmitoyl Amino Acid Phosphates | ||||

| N-Palmitoyl-serine phosphoric acid | Lysophosphatidate Receptor (High Affinity Site) | IC50 | 5.4 ± 0.7 nM | [3] |

| N-Palmitoyl-serine phosphoric acid | Lysophosphatidate Receptor (Low Affinity Site) | IC50 | 805 ± 97 nM | [3] |

| N-Palmitoyl-tyrosine phosphoric acid | Lysophosphatidate Receptor (High Affinity Site) | IC50 | 6.5 ± 1.5 nM | [3] |

| N-Palmitoyl-tyrosine phosphoric acid | Lysophosphatidate Receptor (Low Affinity Site) | IC50 | 172 ± 36 nM | [3] |

Key Signaling Pathways and Mechanisms of Action

Palmitoyl amino acids exert their effects by modulating a variety of signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying new therapeutic targets.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Several palmitoyl amino acids and their derivatives can inhibit Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, these compounds can potentiate endocannabinoid signaling, leading to analgesic and anti-inflammatory effects.

FAAH Inhibition Pathway

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation

Palmitoylethanolamide (PEA) and other N-acylethanolamines are known to activate Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of PPAR-α leads to the transcription of genes involved in fatty acid oxidation and a reduction in the expression of pro-inflammatory mediators.

PPAR-α Activation Pathway

G-Protein Coupled Receptor (GPCR) Modulation

Emerging evidence suggests that some palmitoyl amino acids can modulate the activity of various G-protein coupled receptors (GPCRs), including GPR55 and GPR119. These receptors are involved in a range of physiological processes, and their modulation by palmitoyl amino acids represents a promising avenue for therapeutic intervention.

GPCR Modulation by Palmitoyl Amino Acids

N-Palmitoyl Glycine and Calcium Influx

N-Palmitoyl glycine has been shown to induce a transient influx of calcium in sensory neurons. This effect is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-coupled GPCR, and is dependent on extracellular calcium. This pathway may contribute to the modulation of nociception.[4]

N-Palmitoyl Glycine Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust SAR studies. The following sections provide methodologies for key assays used to characterize the biological activity of palmitoyl amino acids.

Synthesis of Palmitoyl Amino Acids

A general procedure for the synthesis of N-palmitoyl amino acids involves the acylation of the amino group of an amino acid with palmitoyl chloride.

Workflow for Palmitoyl Amino Acid Synthesis

References

- 1. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids are selective competitive antagonists of the lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Analysis of N-Acyl Amino Acids

This guide provides a comprehensive overview of N-acyl amino acids (NAAAs), a burgeoning class of endogenous lipid signaling molecules. Tailored for researchers, scientists, and professionals in drug development, it covers their discovery, metabolic pathways, and the detailed experimental protocols essential for their isolation and characterization.

Introduction: A New Frontier in Lipid Signaling

N-acyl amino acids (NAAAs) are endogenous signaling molecules comprising a fatty acid linked to an amino acid via an amide bond.[1][2][3] Chemically related to the well-studied endocannabinoids like anandamide, NAAAs are now recognized as a significant component of the expanded "endocannabinoidome," a complex lipid signaling system with profound therapeutic potential.[1][3][4] While lipids conjugated with amino acids have long been identified in bacterial membranes, their specific roles as signaling molecules in mammals have only been uncovered in recent decades.[1][3] The surge in research was catalyzed by discoveries in related lipid amides and the development of sophisticated analytical technologies that enabled their identification and quantification in biological systems.[1][4]

Discovery and Initial Identification

The journey to understanding NAAAs involved both deliberate chemical synthesis and serendipitous biological discovery. Initially, some NAAAs were synthesized purely for structure-activity relationship studies to probe the binding requirements of the cannabinoid CB1 receptor.[1][4] The realization that these molecules were endogenously produced came with advancements in analytical chemistry, particularly targeted lipidomics and functional proteomics.[1][4]

A pivotal moment was the study of mice with a genetically ablated gene for fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.[4] This led to the discovery of significantly elevated levels of a new class of metabolites, identified as N-acyl taurines (NATs).[4] Subsequently, a targeted lipidomics approach revealed the existence of a large and diverse family of naturally occurring NAAAs, including derivatives of proteogenic amino acids and neurotransmitters like GABA.[4][5] These findings confirmed that NAAAs are a distinct and widespread class of signaling lipids in mammals.

Metabolic Pathways: Synthesis and Degradation

The cellular concentrations of NAAAs are meticulously regulated by a balance of biosynthetic and degradative enzymes. While hundreds of potential NAA species can be formed, the precise metabolic routes for many are still under active investigation.[2][3]

Biosynthesis

Two primary pathways for NAAA biosynthesis have been proposed:

-

Direct Condensation: This route involves the direct enzymatic formation of an amide bond between a fatty acid (or its activated coenzyme A derivative) and an amino acid.[2][4]

-

Cytochrome c has been shown to catalyze the formation of several N-acyl amino acids, including N-arachidonoyl glycine (NAraGly), from the corresponding acyl-CoA and amino acid.[2][4]

-

Glycine N-acyltransferase-like (GLYATL) enzymes mediate the synthesis of N-acyl glycines from medium- and long-chain acyl-CoAs and glycine.[2]

-

-

Sequential Modification of a Precursor: In this pathway, a pre-existing lipid amide is modified to form the final NAAA. A key example is the oxidation of the endocannabinoid anandamide (N-arachidonoyl ethanolamide) by alcohol and aldehyde dehydrogenases to produce N-arachidonoyl glycine.[2][3]

Degradation

The primary route for the inactivation of NAAAs is enzymatic hydrolysis.

-

Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the major enzyme responsible for terminating the action of anandamide and also catalyzes the hydrolysis of many NAAAs, breaking the amide bond to release the constituent fatty acid and amino acid.[3][5]

Signaling Mechanisms

NAAAs exert their biological effects by interacting with a diverse array of molecular targets, most notably G protein-coupled receptors (GPCRs) and ion channels.[2] This interaction initiates downstream signaling cascades that modulate various physiological processes. Different NAAAs can have distinct receptor affinities, contributing to their wide range of functions.[2]

For instance, N-arachidonoyl glycine (NAraGly) is known to interact with the orphan GPCR, GPR18, which is implicated in analgesic and anti-inflammatory responses.[6] Other NAAAs have been shown to modulate T-type calcium channels and glycine transporters, highlighting their potential roles in neuromodulation.[5][6]

Experimental Protocols: Isolation and Analysis

The accurate identification and quantification of NAAAs in complex biological matrices require a multi-step process involving extraction, purification, and sensitive analytical detection.

General Experimental Workflow

The analysis of NAAAs typically follows the workflow of sample preparation, lipid extraction, solid-phase extraction for enrichment, and finally, chromatographic separation and mass spectrometric detection.[1]

Detailed Methodologies

Protocol 1: Lipid Extraction from Tissue

This protocol outlines a standard liquid-liquid extraction method to isolate lipids, including NAAAs, from tissue samples.

-

Homogenization: Homogenize tissue samples (e.g., 50-100 mg) in an ice-cold solvent, such as a chloroform/methanol mixture, to extract lipids.[1] The addition of an internal standard (e.g., a deuterated NAAA analogue) at this stage is critical for accurate quantification.

-

Phase Separation: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.[1] This is often achieved by adding chloroform and water (or a saline solution) to the homogenate, followed by centrifugation to facilitate phase separation.

-

Collection: Carefully collect the lower organic phase, which contains the lipids. The extract can then be dried under a stream of nitrogen and reconstituted in a suitable solvent for the next step.

Protocol 2: Solid-Phase Extraction (SPE) for NAAA Enrichment

SPE is a crucial step to purify the lipid extract, enrich the NAAA fraction, and remove interfering substances.[1]

-

Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by sequentially passing methanol and then water through the sorbent.[7] This activates the stationary phase for sample binding.

-

Sample Loading: Load the reconstituted lipid extract onto the conditioned cartridge. The sample should pass through the sorbent slowly to ensure efficient binding of the NAAAs.[7]

-

Washing: Wash the cartridge with a low-to-medium polarity solvent (e.g., 40% methanol in water) to remove highly polar impurities while retaining the more hydrophobic NAAAs.[7]

-

Elution: Elute the NAAAs from the cartridge using a nonpolar organic solvent, such as acetonitrile or methanol, into a clean collection tube.[7]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase used for the LC-MS/MS analysis.[7]

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of NAAAs.[1]

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system. Reversed-phase liquid chromatography is commonly employed to separate the different NAAA species based on the hydrophobicity of their acyl chains.[1]

-

Ionization: As the separated compounds elute from the LC column, they enter the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged ions in the gas phase.

-

Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). For targeted quantification, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode.[1] In MRM, a specific precursor ion (the molecular ion of the NAAA) is selected and fragmented, and a specific product ion (often corresponding to the amino acid moiety) is monitored. This provides high specificity and sensitivity for quantification.[1][8]

Quantitative Data

The concentration of NAAAs varies significantly across different biological tissues and fluids, reflecting their diverse physiological roles.[1] The following tables summarize reported endogenous levels of selected NAAAs.

Table 1: Endogenous Levels of N-Acyl Amino Acids in Rat Brain

| N-Acyl Amino Acid | Concentration (pmol/g wet tissue) | Reference |

| N-Arachidonoyl Glycine | ~140 (Spinal Cord) | [5] |

| N-Arachidonoyl Glycine | ~80-100 (Brain) | [5] |

| N-Palmitoyl Phenylalanine | 0.2 ± 0.0 | [8] |

| N-Oleoyl Phenylalanine | 0.8 ± 0.1 | [8] |

| N-Arachidonoyl Alanine | 1.1 ± 0.1 | [8] |

| N-Docosahexaenoyl Alanine | 69.0 ± 1.6 | [8] |

| N-Oleoyl GABA | 2.5 ± 0.3 | [8] |

| N-Arachidonoyl GABA | 1.3 ± 0.1 | [8] |

| N-Palmitoyl Serine | 0.5 ± 0.1 | [8] |

| N-Oleoyl Serine | 3.2 ± 0.3 | [8] |

Table 2: Representative Concentrations of Amino Acids in Human Plasma and Cerebrospinal Fluid (CSF)

Note: These are concentrations of the free amino acids, which are the precursors for NAAA synthesis. NAAA concentrations are typically much lower.

| Amino Acid | Plasma Concentration (µM) | CSF Concentration (µM) | Reference |

| Glycine | 150 - 350 | 4 - 10 | [9][10][11] |

| Alanine | 250 - 550 | 20 - 45 | [9][10][11] |

| Serine | 80 - 150 | 30 - 60 | [9][12] |

| Leucine | 100 - 200 | 10 - 20 | [10][11] |

| Phenylalanine | 40 - 90 | 5 - 10 | [10][12] |

| Tyrosine | 40 - 100 | 5 - 10 | [11][13] |

| Glutamate | 20 - 150 | 0.2 - 5 | [14] |

Conclusion and Future Directions

The discovery and characterization of N-acyl amino acids have opened up a new and exciting area of lipid signaling research.[1] Their pleiotropic actions and involvement in fundamental physiological processes such as pain, inflammation, and metabolism make them attractive targets for novel therapeutic interventions.[2][6] The detailed analytical workflows provided in this guide are crucial for advancing our understanding of these molecules. As research continues, a deeper knowledge of the specific biosynthetic and degradative pathways for the vast array of NAAAs will undoubtedly emerge, paving the way for the development of innovative diagnostics and therapeutics targeting the endocannabinoidome.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSF gradients for amino acid neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma Acylcarnitines and Amino Acid Levels As an Early Complex Biomarker of Propensity to High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. neurology.testcatalog.org [neurology.testcatalog.org]

- 13. mdpi.com [mdpi.com]

- 14. Cerebrospinal fluid concentrations of functionally important amino acids and metabolic compounds in patients with mild cognitive impairment and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Protein Palmitoylation: A Comprehensive Technical Guide to its Core Mechanisms and Functional Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a crucial regulator of protein function and cellular signaling. This dynamic and reversible process governs protein trafficking, localization to specific membrane microdomains, stability, and protein-protein interactions.[1][2][3][4] Dysregulation of palmitoylation is increasingly implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the enzymes that mediate this modification attractive targets for therapeutic intervention.[3][5][6][7] This technical guide provides an in-depth overview of the core principles of protein palmitoylation, its functional significance in key signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and drug development professionals.

Introduction to Protein Palmitoylation

Palmitoylation is a widespread lipid modification that significantly enhances the hydrophobicity of a protein, thereby influencing its interaction with cellular membranes.[4][8] Unlike other lipid modifications such as myristoylation or prenylation, S-palmitoylation is uniquely reversible due to the labile nature of the thioester bond that links the palmitate to the cysteine residue.[4][8][9] This reversibility allows for rapid and dynamic regulation of protein function in response to cellular signals, akin to phosphorylation.[1][3][10]

The addition of palmitate is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which are characterized by a conserved zinc finger domain containing a DHHC (Asp-His-His-Cys) motif.[1][2] In mammals, there are 23 identified ZDHHC enzymes, each exhibiting distinct substrate specificities and subcellular localizations.[9] The removal of palmitate, or depalmitoylation, is carried out by acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs).[5] This enzymatic cycle of palmitoylation and depalmitoylation allows for the precise spatial and temporal control of protein activity.[1][2]

The Enzymes of Palmitoylation and Depalmitoylation

The dynamic nature of protein palmitoylation is maintained by the coordinated action of two families of enzymes: the ZDHHC palmitoyl acyltransferases and the acyl-protein thioesterases.

Zinc Finger DHHC-Containing (ZDHHC) Palmitoyl Acyltransferases (PATs)

The ZDHHC enzymes are integral membrane proteins that catalyze the transfer of palmitate from palmitoyl-CoA to substrate proteins.[5] The catalytic mechanism is thought to involve a two-step process: an initial auto-acylation of the enzyme at the cysteine residue within the DHHC motif, followed by the transfer of the palmitoyl group to the cysteine residue of the substrate protein.[11][12]

Table 1: Quantitative Data on Palmitoylated Proteins and ZDHHC Enzymes

| Parameter | Value | Reference |

| Estimated Percentage of Eukaryotic Membrane-Associated Proteins | 25-40% | [7] |

| Number of Identified Palmitoylated Proteins (Human Platelets) | >1300 (215 significant) | [13] |

| Number of Identified Palmitoylated Proteins (Ocular Lens) | 174 | [3] |

| Number of Identified Palmitoylated Proteins (Adipocytes) | >800 | [14] |

| Number of Identified Palmitoylated Proteins (Mouse T-cells) | >400 | [15] |

| Number of ZDHHC PATs in Mammals | 23 | [9] |

| Km of wild-type zDHHC5 for NBD-palmitoyl-CoA | 3.59 ± 0.29 µM | [9] |

| Vmax of wild-type zDHHC5 | 39.55 ± 1.00 | [9] |

| Palmitoylated Protein Half-life | 0.3 to 2 hours | [7] |

| Half-life of myristoylated protein membrane binding | minutes | [5] |

| Half-life of palmitoylated/doubly lipidated protein membrane binding | hours | [5] |

Acyl-Protein Thioesterases (APTs) and Palmitoyl-Protein Thioesterases (PPTs)

Depalmitoylation is catalyzed by a group of enzymes that hydrolyze the thioester bond, releasing the palmitate from the protein. These enzymes include the cytosolic acyl-protein thioesterases (APTs), such as APT1 and APT2, and the lysosomal palmitoyl-protein thioesterases (PPTs), such as PPT1 and PPT2.[5] The α/β-hydrolase domain-containing proteins (ABHDs) are another family of enzymes that have been shown to possess depalmitoylating activity.[5] The activity of these enzymes is crucial for the dynamic regulation of protein palmitoylation and the shuttling of proteins between different cellular compartments.[7]

Functional Significance of Protein Palmitoylation

Palmitoylation plays a multifaceted role in regulating protein function, primarily by altering a protein's interaction with cellular membranes and its subcellular localization.

Regulation of Protein Trafficking and Localization

A primary function of palmitoylation is to increase the affinity of proteins for cellular membranes.[4][13] For many soluble proteins, palmitoylation is a key signal for their translocation to and anchoring at membranes.[13] Furthermore, the dynamic nature of palmitoylation allows for the shuttling of proteins between different membrane compartments, such as the Golgi apparatus, the plasma membrane, and endosomes.[1][2][7] This regulated trafficking is essential for the proper function of many signaling proteins.[1]

Modulation of Protein-Protein Interactions and Complex Formation

Palmitoylation can influence protein-protein interactions by promoting the localization of proteins to specific membrane microdomains, such as lipid rafts.[13] These cholesterol- and sphingolipid-rich domains act as platforms for the assembly of signaling complexes.[13] By concentrating signaling molecules in close proximity, palmitoylation can enhance the efficiency and specificity of signal transduction.[4]

Regulation of Protein Stability

Palmitoylation can also affect the stability of proteins. The attachment of a palmitate group can alter the conformation of a protein, potentially masking degradation signals or preventing interactions with the cellular degradation machinery, such as the proteasome.[3]

Role of Palmitoylation in Key Signaling Pathways

Palmitoylation is a critical regulatory mechanism in numerous signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs, the largest family of cell surface receptors, are frequently palmitoylated at cysteine residues in their C-terminal tails.[16][17][18] This modification is crucial for their proper trafficking to the cell surface, dimerization, and efficient coupling to G proteins.[18][19][20] The dynamic palmitoylation of GPCRs and their associated G proteins is involved in processes such as receptor desensitization and the translocation of Gα subunits.[21][22]

Wnt Signaling

Wnt proteins are secreted signaling molecules that play critical roles in embryonic development and tissue homeostasis. For Wnt proteins to be secreted and to bind to their Frizzled (Fz) receptors, they must undergo O-palmitoylation, a modification where a palmitoleate is attached to a conserved serine residue.[6] This lipid modification is catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum and is essential for the interaction of Wnt with its carrier protein, Wntless (WLS), which is required for its transport to the cell surface.[2][6][23] Frizzled receptors themselves are also palmitoylated, and this modification is required for their ability to activate the canonical Wnt signaling pathway.[24]

Ras Signaling

Ras proteins are small GTPases that are central to signaling pathways controlling cell growth, differentiation, and survival. Oncogenic mutations in Ras are found in a large percentage of human cancers.[25] The proper localization of Ras proteins to the plasma membrane is essential for their function and is dependent on post-translational lipid modifications.[25][26] While all Ras isoforms are farnesylated, H-Ras and N-Ras undergo a second lipid modification, palmitoylation, which is critical for their stable association with the plasma membrane and their localization to lipid rafts.[7][25][26] The dynamic cycling of palmitoylation and depalmitoylation regulates the trafficking of H-Ras and N-Ras between the Golgi and the plasma membrane.[25][26]

Experimental Protocols for Studying Protein Palmitoylation

A variety of techniques have been developed to identify palmitoylated proteins, map palmitoylation sites, and study the dynamics of this modification.

Acyl-Biotin Exchange (ABE)

The Acyl-Biotin Exchange (ABE) method is a powerful technique for the selective detection and enrichment of S-palmitoylated proteins.[1][27] The protocol involves three main steps: 1) blocking of free cysteine residues with a thiol-reactive agent, 2) cleavage of the thioester bond of palmitoylated cysteines with hydroxylamine, and 3) labeling of the newly exposed thiol groups with a biotinylated reagent.[27][28] The biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.[27]

Detailed Methodology for Acyl-Biotin Exchange (ABE):

-

Cell Lysis and Protein Extraction:

-

Lyse cells in a buffer containing a protease inhibitor cocktail and a thiol-reactive blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues.[28] A typical lysis buffer is RIPA buffer supplemented with 50 mM NEM.

-

Incubate the lysate on ice for 30 minutes with gentle agitation.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Precipitation and Resuspension:

-

Precipitate the proteins from the lysate using a methanol/chloroform precipitation method to remove the NEM.

-

Carefully wash the protein pellet with methanol to remove any residual lipids.

-

Resuspend the protein pellet in a buffer containing SDS.

-

-

Hydroxylamine Treatment (or Control):

-

Divide the resuspended protein sample into two equal aliquots.

-

To one aliquot, add a neutral hydroxylamine (HAM) solution to a final concentration of 0.5-1 M to cleave the palmitoyl-cysteine thioester bonds.[28]

-

To the other aliquot (negative control), add a buffer without hydroxylamine (e.g., Tris buffer).[29]

-

Incubate both samples at room temperature for 1 hour with gentle agitation.

-

-

Biotinylation of Newly Exposed Thiols:

-

Add a thiol-reactive biotinylating reagent, such as biotin-HPDP or biotin-BMCC, to both the hydroxylamine-treated and control samples.[28]

-

Incubate at room temperature for 1-2 hours to allow for the labeling of the newly exposed cysteine residues.

-

-

Affinity Purification of Biotinylated Proteins:

-

Add streptavidin-agarose beads to both samples to capture the biotinylated proteins.

-

Incubate overnight at 4°C with gentle rotation.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer containing a reducing agent, such as DTT or β-mercaptoethanol.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the protein of interest, or by mass spectrometry for proteome-wide identification of palmitoylated proteins.[27]

-

Metabolic Labeling with Alkyne-Tagged Fatty Acids

Metabolic labeling with fatty acid analogues containing a "clickable" alkyne group, such as 17-octadecynoic acid (17-ODYA), provides a powerful method for the in vivo identification and visualization of palmitoylated proteins.[1][10] Cells are incubated with the alkyne-tagged fatty acid, which is incorporated into proteins by the cellular machinery. Following cell lysis, the alkyne-tagged proteins can be conjugated to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[30]

Detailed Methodology for Metabolic Labeling and Click Chemistry:

-

Metabolic Labeling:

-

Culture cells in a medium supplemented with an alkyne-tagged palmitate analogue (e.g., 17-ODYA) for a desired period (typically 4-16 hours).[10] The optimal concentration of the fatty acid analogue should be determined empirically for each cell type.

-

As a negative control, culture a parallel set of cells with the corresponding saturated fatty acid (palmitic acid).

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a buffer containing protease inhibitors.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reaction components: an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Analysis of Labeled Proteins:

-

For fluorescently tagged proteins: The labeled proteins can be directly visualized by in-gel fluorescence scanning following SDS-PAGE.

-

For biotin-tagged proteins: The labeled proteins can be enriched using streptavidin affinity chromatography, as described in the ABE protocol, followed by analysis by Western blotting or mass spectrometry.

-

Mass Spectrometry-Based Proteomics for Palmitoylation Site Identification

Mass spectrometry (MS) is an indispensable tool for the large-scale identification of palmitoylated proteins and the precise mapping of palmitoylation sites.[1][8] Following the enrichment of palmitoylated proteins using methods like ABE or metabolic labeling with biotin-azide, the proteins are digested into peptides, typically with trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Key Considerations for MS Analysis of Palmitoylated Peptides:

-

Sample Preparation: The thioester bond is labile and can be cleaved during sample preparation. It is recommended to use neutral pH buffers and avoid harsh chemical treatments.[31][32]

-

Hydrophobicity: Palmitoylated peptides are significantly more hydrophobic than their unmodified counterparts, which can lead to poor solubility and chromatographic behavior.[7][31] Optimized LC gradients and columns are often required for their effective separation.[16]

-

Fragmentation: Collision-induced dissociation (CID), a common fragmentation method in MS, can lead to the loss of the palmitoyl group. Electron transfer dissociation (ETD) is often the preferred fragmentation method as it preserves the modification on the peptide backbone, facilitating accurate site localization.[31][32]

Palmitoylation in Disease and as a Therapeutic Target

The critical role of palmitoylation in regulating fundamental cellular processes means that its dysregulation is associated with a growing number of human diseases.

Cancer

Aberrant palmitoylation of key signaling proteins, such as Ras, is a hallmark of many cancers.[15][25] The mislocalization of these oncoproteins due to altered palmitoylation can lead to uncontrolled cell growth and proliferation.[15] Consequently, the enzymes of the palmitoylation cycle, particularly the ZDHHC PATs, are emerging as attractive targets for the development of novel anti-cancer therapies.[15]

Neurodegenerative Diseases

Palmitoylation is essential for normal neuronal function, including synaptic plasticity and neurotransmitter release.[7][26] Dysregulation of the palmitoylation of synaptic proteins has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.[7]

Inflammatory Diseases

Emerging evidence highlights the importance of palmitoylation in regulating inflammatory signaling pathways. The localization and function of several proteins involved in the inflammatory response are controlled by palmitoylation, and its dysregulation has been linked to inflammatory diseases.[3]

Conclusion and Future Directions

Protein palmitoylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. The development of advanced proteomic and chemical biology tools has significantly enhanced our understanding of the scope and significance of palmitoylation. As our knowledge of the specific ZDHHC enzymes and their substrates continues to expand, so too will our appreciation of the intricate regulatory networks controlled by this modification. The enzymes of the palmitoylation cycle represent a promising class of drug targets for a variety of diseases, and the continued development of specific inhibitors will be a major focus of future research. A deeper understanding of the mechanisms that regulate the activity and substrate specificity of the ZDHHC enzymes will be crucial for the successful translation of this knowledge into novel therapeutic strategies.

References

- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic Analysis of S-Palmitoylated Proteins in Ocular Lens Reveals Palmitoylation of AQP5 and MP20 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 7. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A facile assay for zDHHC palmitoyl transferase activation elucidates effects of mutation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate recruitment by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteomic analysis of palmitoylated platelet proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteomic analysis of protein palmitoylation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]

- 17. jme.bioscientifica.com [jme.bioscientifica.com]

- 18. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]

- 20. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non-S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protein modification. Palmitoylation in G-protein signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 25. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 27. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]